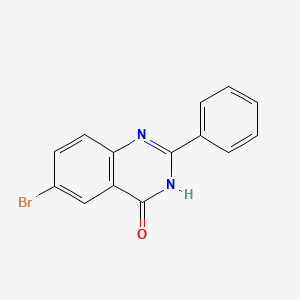

6-bromo-2-phenylquinazolin-4(3H)-one

CAS No.: 27398-50-1

Cat. No.: VC8095495

Molecular Formula: C14H9BrN2O

Molecular Weight: 301.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27398-50-1 |

|---|---|

| Molecular Formula | C14H9BrN2O |

| Molecular Weight | 301.14 g/mol |

| IUPAC Name | 6-bromo-2-phenyl-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C14H9BrN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |

| Standard InChI Key | NXSZVAPNPHKIKA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2 |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

6-Bromo-2-phenylquinazolin-4(3H)-one consists of a quinazolinone core—a fused benzene and pyrimidine ring system—with substituents at strategic positions. The bromine atom at C6 enhances electrophilic reactivity, while the phenyl group at C2 contributes to hydrophobic interactions. The compound’s planar structure facilitates π-π stacking, a critical feature for binding to biological targets.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉BrN₂O |

| Molecular Weight | 301.14 g/mol |

| IUPAC Name | 6-bromo-2-phenyl-3H-quinazolin-4-one |

| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2 |

| InChIKey | NXSZVAPNPHKIKA-UHFFFAOYSA-N |

| LogP (Predicted) | ~3.2 (estimated via analogous compounds) |

The compound’s solubility profile remains poorly characterized, but analogous brominated quinazolinones exhibit limited aqueous solubility, favoring organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for closely related compounds provide insights into expected spectral features. For example, the ¹H NMR spectrum of 6-bromo-3-(4-morpholinophenyl)quinazolin-4(3H)-one—a structural analog—shows aromatic protons between δ 7.2–8.4 ppm, with distinct coupling patterns for the brominated ring . The carbonyl group in the 4-position typically resonates near δ 160 ppm in ¹³C NMR spectra .

Synthetic Methodologies

General Synthetic Routes

The synthesis of 6-bromo-2-phenylquinazolin-4(3H)-one typically involves sequential cyclization and functionalization steps:

-

Quinazolinone Core Formation: Anthranilic acid derivatives react with benzoyl chloride or phenyl isocyanate under acidic conditions to form 2-phenylquinazolin-4(3H)-one intermediates.

-

Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) introduces the bromine atom at the 6-position. Reaction conditions (e.g., solvent, temperature) influence regioselectivity and yield.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Anthranilic acid, benzoyl chloride, polyphosphoric acid, 120°C | 65–70 | |

| Bromination | NBS, CHCl₃, reflux, 24 h | 55–60 |

Industrial-Scale Considerations

Large-scale production faces challenges in optimizing bromination selectivity and minimizing byproducts. Continuous flow reactors and catalytic bromination protocols are emerging strategies to enhance efficiency.

Biological Activity and Mechanisms

Antimicrobial Properties

Brominated heterocycles often disrupt microbial cell membranes or enzyme systems. While direct data on this compound are lacking, 6-bromo-2-methylquinazolin-4(3H)-one derivatives showed MIC values of 8 µg/mL against Staphylococcus aureus, indicating structure-activity relationships worth exploring .

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a versatile intermediate for introducing substituents at the 3-position. For example, nucleophilic substitution with amines or palladium-catalyzed cross-coupling can diversify the scaffold .

Table 3: Derivative Synthesis Examples

| Reaction Type | Reagents | Product |

|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, morpholine | 3-(4-Morpholinophenyl) derivative |

| Suzuki-Miyaura | Phenylboronic acid, Pd(PPh₃)₄ | 3-Biphenyl derivative |

Probe Development

Fluorinated or isotopically labeled analogs could enable pharmacokinetic studies or imaging applications. Introducing ¹⁸F at the 6-position via halogen exchange is a plausible strategy.

Comparative Analysis with Analogous Compounds

Table 4: Structural and Functional Comparisons

| Compound | Substituents | Key Biological Activity |

|---|---|---|

| 2-Phenylquinazolin-4(3H)-one | None at C6 | Moderate COX-2 inhibition |

| 6-Bromo-2-methylquinazolin-4(3H)-one | Methyl at C2 | Antimicrobial (Gram-positive) |

| 6-Bromo-3-(4-morpholinophenyl)quinazolin-4(3H)-one | Morpholinophenyl at C3 | ALK2 inhibition (IC₅₀: 89 nM) |

The bromine atom in 6-bromo-2-phenylquinazolin-4(3H)-one enhances electrophilicity compared to non-halogenated analogs, potentially improving target engagement in enzyme-active sites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume